molecular formula C9H14O2 B3431511 Octahydropentalene-2-carboxylic acid CAS No. 90611-97-5

Octahydropentalene-2-carboxylic acid

Cat. No.: B3431511
CAS No.: 90611-97-5
M. Wt: 154.21 g/mol
InChI Key: BNFRVTFSKSRGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydropentalene-2-carboxylic acid is a bicyclic organic compound with the molecular formula C9H14O2 It is known for its unique structure, which consists of a pentalene core fully saturated with hydrogen atoms and a carboxylic acid functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydropentalene-2-carboxylic acid typically involves the hydrogenation of pentalene derivatives. One common method is the catalytic hydrogenation of pentalene-2-carboxylic acid using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions. This process results in the complete saturation of the pentalene ring, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: Octahydropentalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydrogen atoms on the pentalene ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

Octahydropentalene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octahydropentalene-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the pentalene core can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

    Pentalene-2-carboxylic acid: The unsaturated precursor to octahydropentalene-2-carboxylic acid.

    Hexahydropentalene-2-carboxylic acid: A partially hydrogenated derivative.

    Decahydropentalene-2-carboxylic acid: A fully saturated derivative with additional hydrogen atoms.

Uniqueness: this compound is unique due to its fully saturated pentalene core, which imparts distinct chemical properties compared to its unsaturated or partially saturated counterparts. This saturation enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropentalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)8-4-6-2-1-3-7(6)5-8/h6-8H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFRVTFSKSRGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90611-97-5
Record name octahydropentalene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octahydropentalene-2-carboxylic acid
Reactant of Route 2
Octahydropentalene-2-carboxylic acid
Reactant of Route 3
Octahydropentalene-2-carboxylic acid
Reactant of Route 4
Octahydropentalene-2-carboxylic acid
Reactant of Route 5
Octahydropentalene-2-carboxylic acid
Reactant of Route 6
Octahydropentalene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.